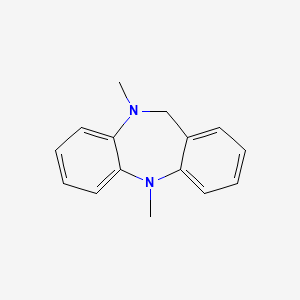
(+/-)-cis-1-Butylcyclohexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-cis-1-Butylcyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to the second carbon and a butyl group attached to the first carbon The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-1-Butylcyclohexan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of 1-butylcyclohex-2-en-1-one. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-butylcyclohexan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Catalysts such as Raney nickel or platinum may also be employed to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-cis-1-Butylcyclohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 1-Butylcyclohexan-2-one or 1-butylcyclohexan-2-al.
Reduction: 1-Butylcyclohexane.
Substitution: 1-Butylcyclohexan-2-yl chloride or 1-butylcyclohexan-2-yl bromide.
Scientific Research Applications
(+/-)-cis-1-Butylcyclohexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (+/-)-cis-1-Butylcyclohexan-2-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their stability and activity. Additionally, the butyl group may influence the compound’s hydrophobic interactions, impacting its distribution within biological systems.
Comparison with Similar Compounds
(+/-)-cis-1-Butylcyclohexan-2-ol can be compared with other cyclohexanol derivatives, such as:
Cyclohexanol: Lacks the butyl group, making it less hydrophobic.
1-Methylcyclohexan-2-ol: Contains a methyl group instead of a butyl group, resulting in different steric and electronic effects.
1-Phenylcyclohexan-2-ol:
The uniqueness of this compound lies in its specific combination of a butyl group and a hydroxyl group on a cyclohexane ring, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1S,2R)-2-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
LVDALGYBEFALAP-ZJUUUORDSA-N |
Isomeric SMILES |
CCCC[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CCCCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


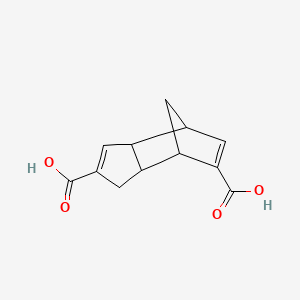
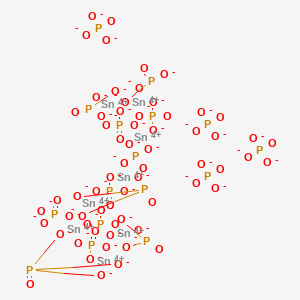

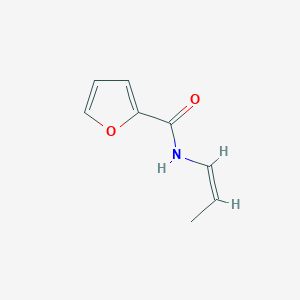
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)

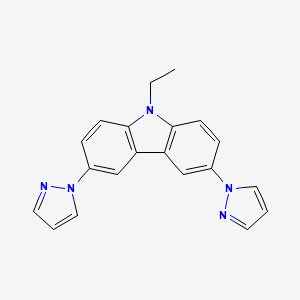
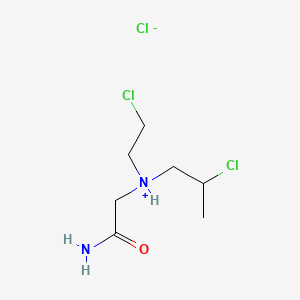
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)
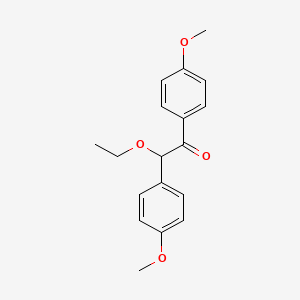
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)
